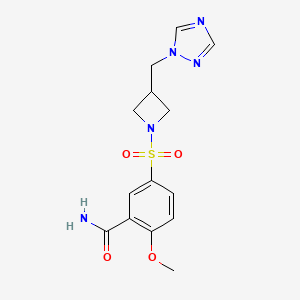
5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, a sulfonyl group, and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves the combination of these functional groups through various organic chemistry reactions. The 1,2,4-triazole ring, for example, can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine and a nitrogen source .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, while the azetidine ring is a four-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the 1,2,4-triazole ring might participate in nucleophilic substitution reactions, while the benzamide group might undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group might increase its solubility in water .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Activities
Sulfonamides and their derivatives, such as those containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, have been studied for their in vitro activity against a range of microbial pathogens. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to methicillin, as well as against certain Mycobacterium species. Their antifungal potency, however, was found to be almost non-existent in the studied derivatives (Krátký et al., 2012). Additionally, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, revealing some compounds with good or moderate activities against test microorganisms, including bacteria and fungi (Bektaş et al., 2007).
Chemical Synthesis and Modification
The chemical modification and synthesis processes of related sulfonamide compounds involve various strategies to enhance their biological activity. For instance, the synthesis of N-sulfonyl-1,2,3-triazoles and their reaction with water in the presence of a rhodium catalyst produces α-amino ketones, showcasing a method to achieve regioselective 1,2-aminohydroxylation of terminal alkynes (Miura et al., 2012). Another study reports on the chemical modification of sulfazecin, leading to the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives with potent antimicrobial activities against gram-negative bacteria (Kishimoto et al., 1984).
Potential Applications in Drug Discovery
The synthesis and characterization of compounds with specific chemical groups, such as the triazole ring, indicate their potential as novel antibacterial agents. These studies highlight the versatility of triazole-containing compounds in mimicking amide functionalities and modulating biological activities, thus offering new avenues for drug development (Bi et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been found to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to improved pharmacokinetics .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the environment can significantly influence the action of similar compounds, such as 1,2,4-triazole derivatives .
Propiedades
IUPAC Name |
2-methoxy-5-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-23-13-3-2-11(4-12(13)14(15)20)24(21,22)19-6-10(7-19)5-18-9-16-8-17-18/h2-4,8-10H,5-7H2,1H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNBMBHQQFLSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
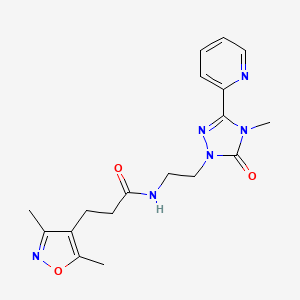
![2-[(8-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2961733.png)
![1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2961734.png)
![N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2961736.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2961737.png)
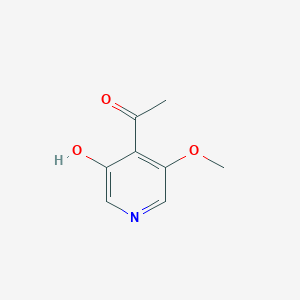
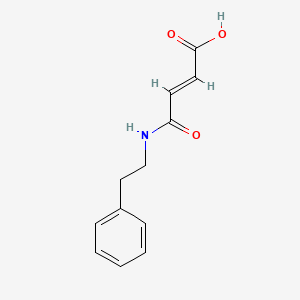
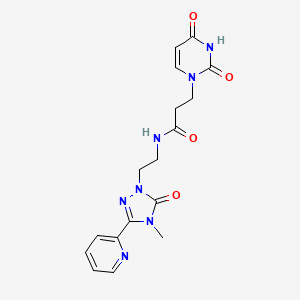
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2961743.png)
![N-(4-fluorobenzyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2961745.png)
![2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2961750.png)
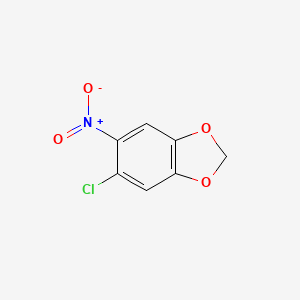
![2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2961752.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2961755.png)
